Mercaptoacrylate inhibitor of calpain 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メルカプトアクリレートカルパイン1阻害剤は、カルシウム活性化システインプロテアーゼであるカルパイン1の活性を阻害するように設計された化合物のクラスです。カルパイン1は、細胞運動性、細胞周期進行、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています。 カルパイン1活性の調節不全は、神経変性疾患、心臓血管疾患、炎症性疾患など、いくつかの病理学的状態に関与していることが示されています .

準備方法

合成経路と反応条件

メルカプトアクリレート阻害剤の合成は、通常、メルカプトアクリル酸とさまざまなハロゲン化芳香族化合物の反応を伴います。一般的な合成経路には以下が含まれます。

メルカプトアクリル酸の調製: メルカプトアクリル酸は、触媒の存在下でアクリル酸と硫化水素を反応させることによって合成できます。

芳香族化合物のハロゲン化: 芳香族化合物は、臭素または塩素などのハロゲン化剤を使用してハロゲン化されます。

カップリング反応: ハロゲン化芳香族化合物は、次に、炭酸カリウムなどの塩基の存在下でメルカプトアクリル酸とカップリングされ、目的のメルカプトアクリレート阻害剤が形成されます.

工業生産方法

メルカプトアクリレート阻害剤の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

出発物質の大量調製: メルカプトアクリル酸とハロゲン化芳香族化合物の大量合成。

反応条件の最適化: 工業プロセスは、多くの場合、連続フロー反応器を使用して、収率と純度を最大化するように反応条件を最適化します。

精製と分離: 最終生成物は、結晶化、蒸留、クロマトグラフィーなどの技術を使用して精製され、高い純度と品質が確保されます.

化学反応の分析

反応の種類

メルカプトアクリレート阻害剤は、以下を含むさまざまな化学反応を起こします。

酸化: メルカプトアクリレート阻害剤は、酸化されてジスルフィドを形成することができます。

還元: メルカプトアクリレート阻害剤の還元は、チオールの形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とヨウ素があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

ジスルフィド: メルカプトアクリレート阻害剤の酸化から形成されます。

チオール: メルカプトアクリレート阻害剤の還元から形成されます。

置換メルカプトアクリレート: 求核置換反応から形成されます.

科学研究への応用

メルカプトアクリレートカルパイン1阻害剤は、幅広い科学研究への応用を持っています。

化学: さまざまな化学プロセスにおけるカルパイン1の役割を研究するためのツールとして使用されます。

生物学: カルパイン1の生物学的機能(細胞運動性やアポトーシスにおける役割など)を理解するための研究で用いられています。

医学: アルツハイマー病、関節リウマチ、虚血性脳卒中などの疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Mercaptoacrylate inhibitors of calpain 1 have a wide range of scientific research applications:

Chemistry: Used as tools to study the role of calpain 1 in various chemical processes.

Biology: Employed in research to understand the biological functions of calpain 1, including its role in cell motility and apoptosis.

Medicine: Investigated for their potential therapeutic applications in treating diseases such as Alzheimer’s disease, rheumatoid arthritis, and ischemic strokes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain 1.

作用機序

メルカプトアクリレート阻害剤は、カルパイン1の活性部位に結合することによって効果を発揮し、それによってカルシウムイオンによる活性化を防ぎます。阻害剤が活性部位に結合すると、カルパイン1の触媒活性が阻害され、基質タンパク質を切断する能力が阻害されます。 この阻害は、カルパイン1活性化の下流効果(細胞形状の変化や移動など)を防ぐことができます .

類似化合物との比較

類似化合物

カルパイン2阻害剤: カルパイン1阻害剤に似ていますが、活性化に高いカルシウム濃度を必要とするカルパイン2を標的としています。

システインプロテアーゼ阻害剤: カテプシンなどの他のシステインプロテアーゼを阻害します。

セリンプロテアーゼ阻害剤: トリプシンやキモトリプシンなどのセリンプロテアーゼを標的としています.

独自性

メルカプトアクリレートカルパイン1阻害剤は、カルパイン1に対する高い特異性と、ナノモル濃度でその活性を阻害する能力のために、独自です。 この特異性により、さまざまな生物学的プロセスにおけるカルパイン1の正確な役割を研究し、標的治療薬を開発するための貴重なツールとなっています .

特性

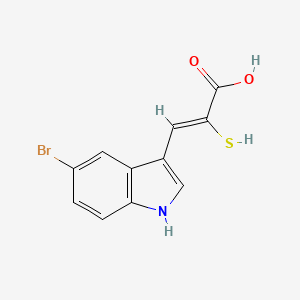

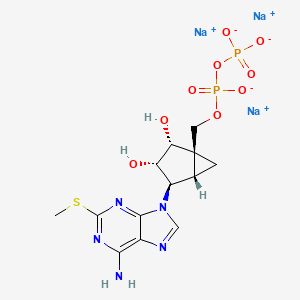

分子式 |

C11H8BrNO2S |

|---|---|

分子量 |

298.16 g/mol |

IUPAC名 |

(Z)-3-(5-bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C11H8BrNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- |

InChIキー |

RLEKFRNXGFHPHZ-KMKOMSMNSA-N |

異性体SMILES |

C1=CC2=C(C=C1Br)C(=CN2)/C=C(/C(=O)O)\S |

正規SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=C(C(=O)O)S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)

![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)

![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)

![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)

![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)

![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)